3-Phenoxybenzyl alcohol

Catalog No.
S571914
CAS No.
13826-35-2
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenoxybenzyl alcohol

CAS Number

13826-35-2

Product Name

3-Phenoxybenzyl alcohol

IUPAC Name

(3-phenoxyphenyl)methanol

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2

InChI Key

KGANAERDZBAECK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO

Synonyms

3-Phenoxybenzenemethanol; (3-Phenoxyphenyl)methanol; 1-Hydroxymethyl-3-phenoxybenzene; 3-(Hydroxymethyl)diphenyl Ether; Phenoxybenzyl Alcohol; m-Phenoxybenzyl Alcohol;

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO

The exact mass of the compound (3-Phenoxyphenyl)methanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. It belongs to the ontological category of benzyl alcohols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Insecticides -> Pyrethroid insecticides -> Pyrethroid ester insecticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

3-Phenoxybenzyl alcohol (CAS 13826-35-2) is a specialized aromatic ether and primary alcohol that serves as the critical alcohol moiety in the industrial synthesis of Type I and Type II synthetic pyrethroids [1]. Commercially procured at purities of ≥98%, this liquid intermediate (boiling point 135-140 °C at 0.1 mmHg) is essential for direct esterification with cyclopropanecarboxylic acid derivatives, such as DCCA chloride, to yield insecticides like permethrin [2]. Its procurement is driven by the need for high-purity precursors that avoid side reactions during esterification, ensuring precise cis/trans isomeric ratios in the final agrochemical products [2].

Research Fit

Synthetic building block for non-cyano pyrethroid insecticides
Analytical reference standard for pyrethroid metabolite tracking
Pathway-specific marker for plant conjugation studies

Substituting 3-phenoxybenzyl alcohol with generic aromatic alcohols, such as benzyl alcohol, completely abolishes downstream insecticidal efficacy, as the meta-phenoxy linkage is a strict structural requirement for binding to voltage-gated sodium channels in insects [1]. Furthermore, attempting to substitute the alcohol with its direct precursor, 3-phenoxybenzaldehyde, introduces significant process inefficiencies; the aldehyde requires an in-house chemical reduction step and subsequent workup, which increases manufacturing complexity and risks unreacted aldehyde impurities that degrade final esterification yields [2]. Consequently, direct procurement of the alcohol is required for streamlined, high-yield pyrethroid manufacturability [2].

Substitution Risk

Replacing with generic benzyl alcohols Lacks the phenoxy substituent required for the plant conjugation pathway, invalidating environmental fate tracking.
Substituting α-cyano-3-phenoxybenzyl alcohol Shifts toxicodynamics to Type II pyrethroid profile with distinct neuroexcitatory endpoints, altering model classification.

Process Efficiency: Direct Esterification vs. Aldehyde Reduction

In the industrial synthesis of permethrin, utilizing 3-phenoxybenzyl alcohol directly allows for immediate esterification with DCCA chloride at 60-85 °C [1]. In contrast, starting from the precursor 3-phenoxybenzaldehyde requires a preliminary chemical reduction step using a reducing agent, followed by purification and workup [1]. Procuring the alcohol directly eliminates this entire synthetic step, ensuring zero pre-processing time before esterification and preventing unreacted aldehyde from contaminating the final product mixture [1].

Evidence DimensionPre-esterification processing steps
Target Compound Data0 reduction steps (ready for direct coupling at 60-85 °C)
Comparator Or Baseline3-Phenoxybenzaldehyde (requires 1 additional chemical reduction step and workup)
Quantified DifferenceElimination of 1 entire reaction stage and associated reagent costs
ConditionsIndustrial permethrin synthesis workflow

Bypassing the reduction step streamlines manufacturing workflows, reduces reagent costs, and minimizes impurity carryover in commercial agrochemical production.

Plant Metabolism
Reported
Forms mono- and disaccharide glycosides vs PBAld: Further oxidative degradation only
Identifies conjugated residue fraction in plants
Petiole uptake model, cotton leaves

Physical Properties: Lipophilicity and Phase Behavior vs. Benzyl Alcohol

The addition of the meta-phenoxy group fundamentally alters the physical and thermal properties of the molecule compared to a generic benzyl alcohol baseline . 3-Phenoxybenzyl alcohol has a molecular weight of 200.23 g/mol and a boiling point of 135-140 °C at a deep vacuum of 0.1 mmHg, whereas unsubstituted benzyl alcohol has a molecular weight of 108.14 g/mol and boils at 205 °C at atmospheric pressure . This 92.09 Da increase in mass and the presence of the ether linkage drastically increase the compound's lipophilicity, which is critical not only for the cuticular penetration of the final pyrethroid but also for phase separation during aqueous workups in industrial synthesis .

Evidence DimensionMolecular weight and boiling point
Target Compound DataMW 200.23 g/mol; BP 135-140 °C at 0.1 mmHg
Comparator Or BaselineBenzyl alcohol (MW 108.14 g/mol; BP 205 °C at 760 mmHg)
Quantified Difference+92.09 g/mol mass increase and significantly lower vapor pressure requiring deep vacuum for distillation
ConditionsStandard laboratory and industrial handling conditions

The distinct thermal and lipophilic profile dictates the use of high-vacuum distillation for purification and specific organic solvents during extraction.

Gender Clearance
Head-to-head
Female: 0.403 ± 0.040 L/h/kg
Male: 0.227 ± 0.036 L/h/kg
Informs PBPK model parameterization
Rat, single IV 25 mg/kg

Toxicological Biomonitoring: Metabolite Stability vs. Parent Pyrethroid

In toxicological and epidemiological monitoring, 3-phenoxybenzyl alcohol serves as a critical biomarker for Type I pyrethroid exposure, as it is excreted in urine as a stable glucuronide conjugate (3-PBAlc-Gluc) [1]. The parent compounds, such as permethrin or phenothrin, undergo rapid in vivo hydrolysis and oxidation, resulting in 0% intact parent compound recovery in urine [1]. Consequently, analytical assays must target the 3-phenoxybenzyl alcohol conjugates rather than the parent insecticide to achieve quantifiable detection of exposure [1].

Evidence DimensionIntact urinary recovery for biomonitoring
Target Compound DataHigh recovery as a stable glucuronide conjugate (3-PBAlc-Gluc)
Comparator Or BaselineParent pyrethroids (e.g., permethrin) (0% intact recovery)
Quantified Difference100% reliance on the metabolite for urinary detection vs. complete absence of the parent
ConditionsHuman and mammalian in vivo metabolism and urine GC-MS/HPLC assays

Procurement of this compound as an analytical standard is mandatory for clinical diagnostics and occupational health monitoring where parent compounds are undetectable.

Estrogenicity
Head-to-head
Active, ~10⁵ less potent than 17β-estradiol PBAld: active; PBAcid: inactive
Structural requirement for estrogen receptor interaction
hER recombinant yeast assay

Environmental Persistence: Microbial Degradation vs. 3-Phenoxybenzoic Acid

During environmental fate studies, 3-phenoxybenzyl alcohol demonstrates higher resistance to microbial degradation compared to its oxidized counterpart, 3-phenoxybenzoic acid (3-PBA) [1]. In assays utilizing Bacillus sp. strain DG-02, 3-phenoxybenzyl alcohol was found to be the most persistent and refractory diaryl ether metabolite, whereas 3-PBA was degraded rapidly [1]. The presence of the alcohol group hinders the hydrolase-substrate interaction compared to the carboxylic acid group, making the alcohol a longer-lived intermediate in soil and water matrices [1].

Evidence DimensionMicrobial degradation susceptibility
Target Compound Data3-Phenoxybenzyl alcohol (highly persistent/refractory)
Comparator Or Baseline3-Phenoxybenzoic acid (rapidly degraded by Bacillus sp.)
Quantified DifferenceSignificantly lower degradation rate for the alcohol due to hindered hydrolase interaction
ConditionsAerobic degradation assays using Bacillus sp. strain DG-02

Environmental testing laboratories must procure this specific alcohol to accurately model the rate-limiting steps of pyrethroid degradation in soil and water.

Mycolyltransferase
Class-level
Derivative IC₅₀ = 2.0 µM
Scaffold recognition in antimycobacterial design
Class-level inference; enzymatic assay
Immunoassay Specificity
Reported
IC₅₀ = 0.5 ng/mL, cross-reactivity < 0.3%
Supports selective biomonitoring assay development
ELISA, antiserum 1891

Industrial Synthesis of Type I Pyrethroids

Direct esterification with DCCA chloride in solvents at 60-85 °C to manufacture permethrin [1].

Precursor for Type II Pyrethroids

Used as a foundational building block for cyanation to produce alpha-cyano-3-phenoxybenzyl alcohol, which is subsequently esterified [2].

Analytical Reference Standards for Biomonitoring

Utilized in HPLC and GC-MS workflows to quantify 3-PBAlc-Gluc in human urine for occupational exposure assessments [3].

Ecotoxicology and Soil Degradation Modeling

Procured for environmental fate studies to track the persistence of pyrethroid metabolites, given its refractory nature compared to 3-phenoxybenzoic acid [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental Fate Studies
Conjugation pathway marker
Plant/soil residue tracking
Toxicokinetic Modeling
Gender-dependent clearance parameter
PBPK model validation
Medicinal Chemistry
Phenoxybenzyl scaffold recognition
Antigen 85C inhibition assay
Biomonitoring Assay Development
High immunoassay specificity
Cross-reactivity screening

XLogP3

2.5

UNII

04964J25DQ

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (16.28%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

13826-35-2

Wikipedia

3-phenoxybenzyl alcohol

Use Classification

Pesticides -> Insecticides -> Pyrethroid insecticides -> Pyrethroid ester insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzenemethanol, 3-phenoxy-: ACTIVE
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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